molecular formula C17H14F3NO5S2 B12628138 N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide

Cat. No.: B12628138
M. Wt: 433.4 g/mol
InChI Key: GLLRMIPJDUJMSP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the difluorophenyl and sulfonyl groups requires specific reagents and conditions to ensure the correct placement and stability of these functional groups. Common reagents used in the synthesis include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new materials.

    Biology: It can be used to investigate biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-N-(1,1-dioxidotetrahydrothien-3-yl)amine
  • 4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-furylmethyl)benzamide

Uniqueness

Compared to similar compounds, N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of multiple fluorine atoms and a sulfonyl group enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C17H14F3NO5S2

Molecular Weight

433.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C17H14F3NO5S2/c18-14-4-2-11(28(25,26)12-5-6-27(23,24)9-12)8-13(14)17(22)21-10-1-3-15(19)16(20)7-10/h1-4,7-8,12H,5-6,9H2,(H,21,22)

InChI Key

GLLRMIPJDUJMSP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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